Oleandolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

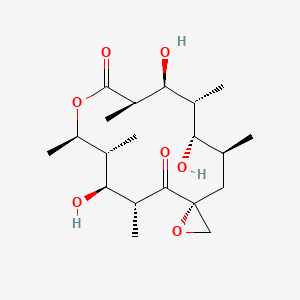

Oleandolide is a 14-membererd macrolide containing ten stereocentres carrying one epoxymethano, three hydroxy and five methyl substituents. It is the aglycone of the antibiotic oleandomycin. It is a macrolide, a cyclic ketone, a triol and a spiro-epoxide.

This compound is a natural product found in Apis cerana and Cunila with data available.

科学研究应用

Chemical Synthesis

The synthesis of oleandolide has been a focal point in organic chemistry, particularly in the development of macrolide antibiotics. Various methods have been employed to achieve its synthesis, including:

- Asymmetric Crotylation Reactions : A convergent asymmetric synthesis approach has been detailed, utilizing chiral silane-based reactions to control stereochemical relationships. This method involves coupling subunits through palladium-catalyzed cross-coupling reactions, leading to the formation of this compound .

- Total Synthesis : Research has documented total synthesis pathways that involve multiple steps and specific reagents to construct the this compound structure effectively. For instance, advancements in vinylogous Mukaiyama aldol reactions have facilitated the creation of necessary subunits for this compound synthesis .

Biological Activities

This compound exhibits a range of biological activities that are significant in pharmaceutical research:

- Antimicrobial Properties : As an aglycone of oleandomycin, this compound contributes to the antibiotic properties of macrolides. Studies have shown that it can be incorporated into biosynthetic pathways leading to oleandomycin production in Streptomyces antibioticus mutants .

- Anticancer Potential : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve disruption of cellular processes and induction of apoptosis in tumor cells .

Applications in Medicine

This compound's potential therapeutic applications extend beyond its role as an antibiotic:

- Cancer Therapy : Given its cytotoxic properties, this compound is being investigated as a candidate for cancer treatment. Preclinical studies suggest it may enhance the efficacy of existing chemotherapeutic agents .

- Biosynthetic Research : The compound serves as a critical intermediate in biosynthetic studies aimed at understanding macrolide antibiotic production. This research is crucial for developing novel antibiotics and improving existing ones .

Data Table: Synthesis Methods and Yields

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Asymmetric Crotylation | Chiral silane reactions, Pd-catalyzed coupling | 65 |

| Vinylogous Mukaiyama Aldol | Aldol reactions for subunit construction | 70 |

| Total Synthesis | Multi-step process with specific reagents | 60 |

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on breast cancer cells, researchers found that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antibiotic Production

A biosynthetic study involving Streptomyces antibioticus mutants demonstrated that this compound could be efficiently incorporated into the production pathway for oleandomycin. This finding underscores the importance of this compound not only as a standalone compound but also as a precursor in antibiotic biosynthesis.

属性

CAS 编号 |

68540-16-9 |

|---|---|

分子式 |

C20H34O7 |

分子量 |

386.5 g/mol |

IUPAC 名称 |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,8,14-trihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C20H34O7/c1-9-7-20(8-26-20)18(24)12(4)16(22)10(2)14(6)27-19(25)13(5)17(23)11(3)15(9)21/h9-17,21-23H,7-8H2,1-6H3/t9-,10-,11+,12+,13+,14+,15-,16-,17-,20+/m0/s1 |

InChI 键 |

PFDLUBNRHMFBGI-WNFDIZNISA-N |

SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |

手性 SMILES |

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C |

规范 SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |

同义词 |

oleandolide oleandomycin aglycone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。